N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is an organic compound belonging to the class of fatty acyls, specifically fatty amides. It is characterized by a long hydrocarbon chain with multiple double bonds and a terminal amide group linked to a hydroxyisobutyl group .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide typically involves the reaction of a tetradecapentaenoic acid derivative with 2-hydroxy-2-methylpropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. it is likely that large-scale synthesis would follow similar principles as laboratory synthesis, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide can undergo various chemical reactions, including:
Oxidation: The double bonds in the hydrocarbon chain can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: The double bonds can be reduced to single bonds, resulting in a saturated hydrocarbon chain.
Substitution: The hydroxy group can participate in substitution reactions, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and osmium tetroxide (OsO₄).
Reduction: Hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum (Pt) is commonly employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Saturated hydrocarbons.
Substitution: Ethers or esters.
Scientific Research Applications
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide has several scientific research applications:
Chemistry: Used as a model compound for studying the reactivity of polyunsaturated fatty acids and their derivatives.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific pathways.
Mechanism of Action
The mechanism of action of N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide involves its interaction with specific molecular targets and pathways. The hydroxy group and the amide moiety play crucial roles in its binding to enzymes and receptors, modulating their activity. The polyunsaturated hydrocarbon chain can also interact with lipid membranes, affecting their fluidity and function .
Comparison with Similar Compounds
Similar Compounds
- N-(2-hydroxyisobutyl)-2,4,8,10,12-tetradecapentaenamide
- N-isobutyl-2,4,8,10,12-tetradecapentaenamide
- (2E,4E,8Z)-N-(2-hydroxy-2-methylpropyl)-2,4,8-tetradecatrienamide
Uniqueness
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide is unique due to its specific combination of a hydroxyisobutyl group and a polyunsaturated hydrocarbon chain. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C18H27NO2 |
---|---|
Molecular Weight |
289.4 g/mol |
IUPAC Name |
N-(2-hydroxy-2-methylpropyl)tetradeca-2,4,8,10,12-pentaenamide |
InChI |
InChI=1S/C18H27NO2/c1-4-5-6-7-8-9-10-11-12-13-14-15-17(20)19-16-18(2,3)21/h4-9,12-15,21H,10-11,16H2,1-3H3,(H,19,20) |
InChI Key |
CRPPMKFSMRODIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC=CC=CC=CCCC=CC=CC(=O)NCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.